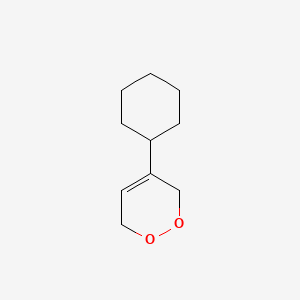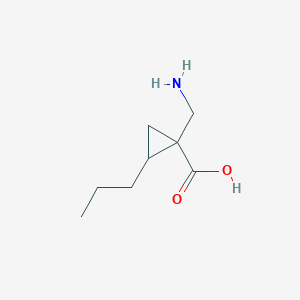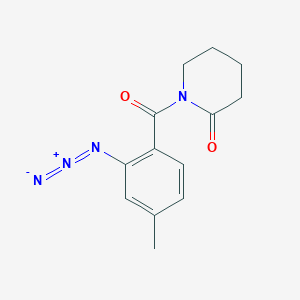![molecular formula C66H39N B12523775 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline CAS No. 672294-09-6](/img/structure/B12523775.png)
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline is a complex organic compound featuring multiple pyrene units. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. This compound is of significant interest in materials science and organic electronics due to its unique structural and electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with an appropriate aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the pyrene units, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced aromatic systems.
Substitution: Formation of nitro or bromo derivatives.
Applications De Recherche Scientifique
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: Employed in the creation of advanced materials with unique photophysical properties, such as mechanochromic luminescent materials.
Biological Probes: Utilized in fluorescence microscopy and other imaging techniques due to its strong fluorescence.
Mécanisme D'action
The mechanism of action of 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline in its applications is largely based on its electronic and photophysical properties. The compound can engage in π-π stacking interactions, which are crucial for its function in organic electronics and materials science . In biological applications, its fluorescence is used to tag and visualize biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetraphenylpyrene: Another pyrene derivative used in organic electronics.
2,7-Dibromopyrene: Used in similar substitution reactions.
Pyrene-1-carboxaldehyde: Utilized in the synthesis of various pyrene-based compounds.
Uniqueness
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline is unique due to its multiple pyrene units, which enhance its electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and efficient charge transport.
Propriétés
Numéro CAS |
672294-09-6 |
|---|---|
Formule moléculaire |
C66H39N |
Poids moléculaire |
846.0 g/mol |
Nom IUPAC |
2-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline |
InChI |
InChI=1S/C66H39N/c1-2-13-60(56(12-1)55-36-26-50-19-16-44-8-5-11-47-29-39-59(55)66(50)63(44)47)67(51-30-20-40(21-31-51)53-34-24-48-17-14-42-6-3-9-45-27-37-57(53)64(48)61(42)45)52-32-22-41(23-33-52)54-35-25-49-18-15-43-7-4-10-46-28-38-58(54)65(49)62(43)46/h1-39H |
Clé InChI |
HWRSRJPFJYUORT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)N(C6=CC=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)
![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)

![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)



![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)

![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)


